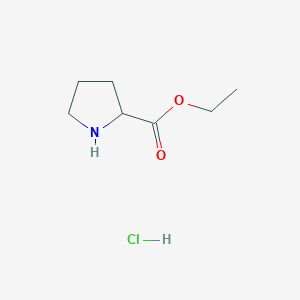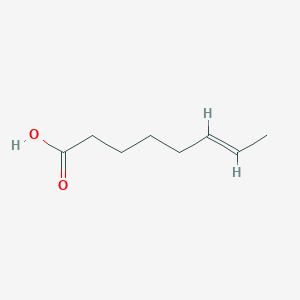
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is known to be a component of many important biomolecules like heme .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “ETHYL 1-METHYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLATE” from 2,5-Dimethoxytetrahydrofuran and ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE has been described .Direcciones Futuras
The future directions for research on “(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine” could involve exploring its potential biological activities, given the known activities of structurally similar compounds . Further studies could also focus on optimizing its synthesis and understanding its chemical reactivity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine involves the reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with 1H-pyrrole in the presence of a reducing agent to form the intermediate (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol. This intermediate is then converted to the final product through a series of reactions involving oxidation, protection, and deprotection steps.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-carbaldehyde", "1H-pyrrole", "Reducing agent", "Oxidizing agent", "Protecting group", "Deprotecting agent", "Methanamine" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with 1H-pyrrole in the presence of a reducing agent to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol", "Step 2: Oxidation of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal", "Step 3: Protection of the aldehyde group in (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal with a suitable protecting group", "Step 4: Deprotection of the protected aldehyde group to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal", "Step 5: Reaction of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal with methanamine to form the final product, (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine" ] } | |
Número CAS |
156032-53-0 |
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,6,10H2,1H3 |
Clave InChI |
NYKPSAPCQWXMPO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
SMILES canónico |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



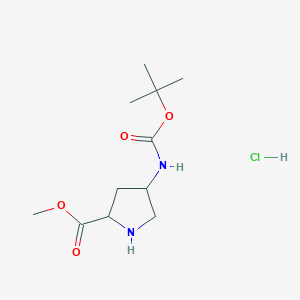

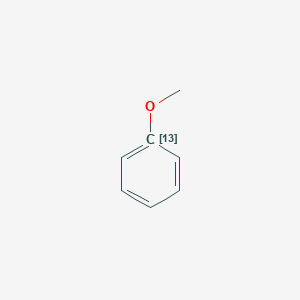
![Benzo[b]thiophene-2-carboxylic acid, 4-formyl-, methyl ester](/img/structure/B3419741.png)
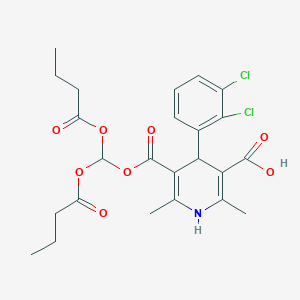
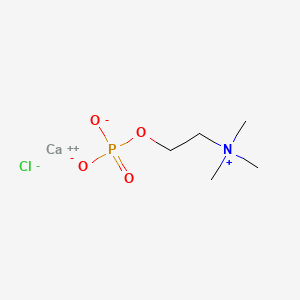

![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)
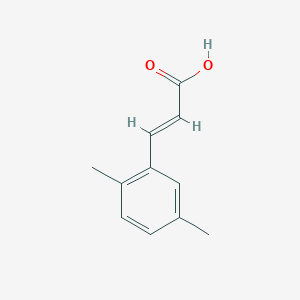

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)
